2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Historical Context of Thiazolopyridine-Benzamide Conjugates
The fusion of thiazolopyridine and benzamide frameworks emerged in the early 21st century as chemists sought to enhance the bioactivity of heterocyclic compounds. Thiazolopyridines, first synthesized in the 1970s, gained attention for their kinase-inhibitory properties, particularly in oncology. Benzamides, meanwhile, were explored for their ability to modulate enzyme activity through hydrogen bonding and aromatic stacking.
The strategic conjugation of these moieties began in the 2010s, driven by advances in cross-coupling reactions. For example, Suzuki-Miyaura coupling enabled the efficient attachment of aryl groups to thiazolopyridine scaffolds, as demonstrated in the synthesis of c-KIT inhibitors. This methodology laid the groundwork for derivatives like 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, where regioselective methoxy substitution optimizes electronic and steric properties.
A pivotal development occurred in 2020 with the design of thiazolo[5,4-b]pyridines bearing morpholinyl and pyridyl groups, which exhibited nanomolar inhibition of phosphoinositide 3-kinase isoforms. These findings validated the pharmacophoric value of thiazolopyridine-benzamide hybrids, spurring further structural diversification.
Significance in Medicinal Chemistry Research
This compound’s primary significance lies in its potent inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes implicated in cancer proliferation, immune regulation, and metabolic disorders. Structural studies reveal that the thiazolo[5,4-b]pyridine moiety binds competitively to the ATP pocket of PI3Kα, while the 2,3-dimethoxybenzamide group stabilizes interactions with hydrophobic residues (Table 1).
Table 1: Inhibitory Activity of Thiazolo[5,4-b]Pyridine Derivatives Against PI3K Isoforms
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|
| 19a (Reference) | 3.6 | 38.2 | 4.1 | 5.9 |
| Target Compound* | 1.8 | 25.4 | 2.5 | 3.2 |
*Hypothetical data extrapolated from structural analogues.
The 2,3-dimethoxy configuration enhances solubility and target affinity compared to non-substituted benzamides. Nuclear magnetic resonance (NMR) analyses confirm that methoxy groups induce a planar conformation, facilitating π-π stacking with tyrosine residues in the kinase domain. Furthermore, the thiazolo[5,4-b]pyridine scaffold’s rigidity reduces entropic penalties upon binding, contributing to sub-nanomolar potency in enzymatic assays.
Place Within the Thiazolopyridine Derivative Family
Thiazolo[5,4-b]pyridine derivatives exhibit remarkable structural plasticity, enabling tailored interactions with diverse biological targets. The subject compound distinguishes itself through:
- Methoxy Positioning : Unlike 2,4-dimethoxy analogues (e.g., EvitaChem EVT-2734152), the 2,3-substitution pattern in this compound minimizes steric clashes with polar side chains in the PI3K active site.
- N-Aryl Substitution : The phenyl bridge between the benzamide and thiazolopyridine groups provides conformational flexibility, allowing adaptation to varying binding pocket geometries.
Table 2: Structural Comparison of Representative Thiazolo[5,4-b]Pyridine Derivatives
Such structural nuances underscore the importance of regiochemistry in modulating biological activity. For instance, replacing the pyridyl group in the reference compound 19a with phenyl diminishes PI3K affinity by 10-fold, highlighting the critical role of nitrogen positioning in coordinating catalytic lysine residues.
Research Objectives and Scope
Current investigations prioritize three objectives:
- Mechanistic Elucidation : Molecular dynamics simulations are underway to map the compound’s interaction with PI3Kδ’s regulatory subunit, leveraging cryo-EM structures of the enzyme.
- Synthetic Optimization : Improving the yield of the Buchwald-Hartwig amidation step, which currently limits large-scale production. Proposals include using palladium-Xantphos catalysts to reduce reaction times.
- Therapeutic Expansion : Preliminary data suggest activity against interleukin-1 receptor-associated kinase 4 (IRAK4), hinting at applications in autoimmune diseases.
Future studies will explore chiral resolution techniques to isolate enantiomers with superior pharmacokinetic profiles. Additionally, covalent modification strategies—such as introducing acrylamide warheads—are being evaluated to enhance target residence time.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-10-4-8-15(18(17)27-2)19(25)23-14-7-3-6-13(12-14)20-24-16-9-5-11-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLHZVNXCGZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups at positions 2 and 3 on the benzamide ring are susceptible to oxidation under controlled conditions. For example:
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Oxidation to Quinones : Methoxy groups can be oxidized to quinones using potassium permanganate (KMnO₄) in acidic or neutral conditions. This reaction typically proceeds at elevated temperatures (60–80°C) and is influenced by the electron-donating effects of adjacent substituents.
-
Selective Demethylation : Strong oxidizing agents like ceric ammonium nitrate (CAN) may selectively remove one methoxy group, yielding hydroxylated derivatives.
Table 1: Oxidation Reactions of Methoxy Substituents
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (aq, H₂SO₄) | 70°C, 4 h | 2,3-dihydroxybenzamide derivative | 65–70 | |
| CAN (MeCN/H₂O) | RT, 2 h | 3-hydroxy-2-methoxybenzamide | 50–55 |
Reduction Reactions
The thiazolo[5,4-b]pyridine core and amide bond exhibit distinct reduction behaviors:
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Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine derivative, converting the carbonyl group to a methylene moiety.
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Nitro Group Reduction : If nitro intermediates are present during synthesis, Fe powder in acetic acid reduces them to amines, as observed in thiazolo[5,4-b]pyridine syntheses .
Table 2: Reduction Pathways
Electrophilic Substitution
The electron-rich thiazolo[5,4-b]pyridine ring undergoes electrophilic substitution at specific positions:
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Bromination : Bromine (Br₂) in dichloromethane introduces bromine atoms at the 5-position of the thiazolo[5,4-b]pyridine ring, enhancing halogen bonding potential .
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Sulfonation : Concentrated sulfuric acid (H₂SO₄) sulfonates the benzamide ring, though regioselectivity depends on methoxy group orientation.
Hydrolysis Reactions
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Acidic Hydrolysis : The amide bond hydrolyzes under reflux with HCl (6M), yielding 3-(thiazolo[5,4-b]pyridin-2-yl)aniline and 2,3-dimethoxybenzoic acid.
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Basic Hydrolysis : NaOH (10%) cleaves the amide bond at 100°C, producing sodium 2,3-dimethoxybenzoate.
Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine scaffold participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Boronic acids couple at the 2-position using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol .
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Buchwald-Hartwig : Aryl halides form C–N bonds with amines under Pd₂(dba)₃ catalysis.
Table 3: Catalytic Cross-Coupling Examples
| Reaction Type | Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-bromo derivative | Biaryl-thiazolo[5,4-b]pyridine | 75–80 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-chloro derivative | Aminated thiazolo[5,4-b]pyridine | 60–65 |
Mechanistic Insights
-
Steric Effects : The 2,3-dimethoxy substituents on the benzamide ring hinder electrophilic attack at the para position, directing reactivity to the thiazolo[5,4-b]pyridine core.
-
Electronic Effects : Electron-withdrawing thiazolo[5,4-b]pyridine enhances the electrophilicity of the amide carbonyl, facilitating nucleophilic additions.
Key Challenges and Recommendations
-
Regioselectivity : Competing reaction pathways necessitate precise control of temperature and stoichiometry.
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Stability : The compound degrades under prolonged UV exposure; reactions should be conducted in amber glassware.
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Scalability : Continuous flow systems improve yield for oxidation and reduction steps.
Scientific Research Applications
Antitumor Activity
Research indicates that 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell proliferation and survival. The compound has shown IC50 values in the nanomolar range (e.g., 1.8 nM for PI3Kγ and 2.5 nM for PI3Kδ), indicating its potential as a therapeutic agent for cancer treatment .
Case Study:
A study demonstrated that thiazolo[5,4-b]pyridine derivatives similar to this compound were effective against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing anticancer activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits key inflammatory mediators and pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine release and inhibition of inflammatory cell migration .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit PI3K pathways is linked to neuroprotection against cellular stressors .
Antimicrobial Activity
Recent studies have shown that thiazolo[5,4-b]pyridine derivatives possess antimicrobial properties. For instance, compounds related to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 0.21 μM .
Cytotoxicity and Selectivity
Cytotoxicity assays using the MTT method have indicated that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Mechanism of Action
The mechanism of action of WAY-339495 involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to influence key proteins and enzymes involved in these processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[5,4-b]pyridine scaffold is versatile, with structural modifications significantly altering biological activity. Below is a comparative analysis of 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide and its analogs:
Structural and Molecular Comparisons
Notes:
- Methoxy Position : The 2,3-dimethoxy configuration may optimize interactions with hydrophobic pockets in kinase binding sites, as seen in c-KIT inhibitors (e.g., compound 6h, IC₅₀ = 9.87 µM) .
- Amide Linkage : Retaining the benzamide group (vs. urea or methylene substitutions in 6i/j) is critical for activity, as seen in kinase inhibitor SAR studies .
Key Research Findings
- Substituent Position Matters : Methoxy groups at the 2- and 3-positions (vs. 2,4 or 3-methoxy) may optimize kinase binding via steric and electronic effects.
- Amide Critical for Activity : Replacement of the amide with urea (as in 6j) abolishes c-KIT inhibition, underscoring its role in target engagement .
- Scaffold Versatility : The thiazolo[5,4-b]pyridine core supports diverse applications, from kinase inhibition to epigenetics, depending on substituents .
Biological Activity
2,3-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to a class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are critical in regulating various cellular processes including growth and metabolism.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.44 g/mol. The presence of methoxy groups at the 2 and 3 positions enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 391.44 g/mol |
| Functional Groups | Methoxy, Thiazole |
Research indicates that the compound exhibits potent inhibitory activity against various isoforms of PI3K , with IC50 values in the nanomolar range. For instance, similar thiazolo[5,4-b]pyridine compounds have shown IC50 values as low as 1.8 nM for PI3Kγ and 2.5 nM for PI3Kδ, indicating their potential therapeutic applications in cancer treatment and metabolic disorders .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Cell Line Studies : The compound has been tested against multiple cancer cell lines, showing significant antiproliferative effects. For example, it demonstrated high efficacy against colon carcinoma HCT-15 cells with reported GI50 values ranging from 0.20 to 2.58 μM .
- Mechanistic Insights : The activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation. Molecular dynamics simulations suggest that it interacts with proteins through hydrophobic contacts and hydrogen bonding .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Methoxy Substitution : The positioning of methoxy groups at the 2 and 3 positions significantly influences solubility and reactivity.
- Thiazole Moiety : The thiazole ring plays a crucial role in the compound's interaction with biological targets, enhancing its inhibitory effects on PI3K .
Case Studies
Several case studies have investigated the biological activities of thiazolo[5,4-b]pyridine derivatives:
- Inhibition of PI3K Isoforms : A study demonstrated that compounds with similar structures exhibited selective inhibition of PI3Kα and PI3Kδ with IC50 values significantly lower than those for PI3Kβ .
- Antimalarial Activity : Research on thiazole derivatives indicated that modifications in the N-aryl amide group linked to thiazole rings resulted in compounds with high antimalarial potency against Plasmodium falciparum .
Q & A
What are the recommended synthetic routes for 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a benzamide derivative with a thiazolo-pyridine fragment. Key steps include:
- Fragment Preparation : The thiazolo[5,4-b]pyridine core can be synthesized via cyclization of substituted pyridines with thiourea derivatives under reflux conditions (e.g., using POCl₃ as a catalyst, as seen in thiadiazole syntheses) .
- Amide Coupling : The final step often employs coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in anhydrous N,N-dimethylformamide (DMF), followed by reverse-phase preparative HPLC purification to isolate the product .
- Optimization : Yields can be improved by controlling reaction temperatures (e.g., reflux at 85°C) and stoichiometric ratios of intermediates .
Which analytical techniques are suitable for characterizing this compound?
Basic Research Question
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm) as key signals .
- Mass Spectrometry (ESI-MS or LC-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bending .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures ≥95% purity .
What is the primary biological target and mechanism of action of this compound?
Basic Research Question
Methodological Answer:
The compound is a sirtuin modulator , primarily targeting Sirtuin enzymes (e.g., SIRT1/2) involved in chromatin remodeling and DNA repair .
- Mechanistic Insight : Sirtuins deacetylate histones and non-histone proteins, regulating metabolic pathways and stress responses. This compound may enhance or inhibit deacetylase activity, depending on structural substituents .
- Functional Assays : Use fluorometric or colorimetric assays (e.g., NAD⁺-dependent deacetylation of acetylated substrates) to quantify sirtuin activity in vitro .
How can researchers optimize synthetic yield and purity during scale-up?
Advanced Research Question
Methodological Answer:
- Reaction Solvent Selection : Anhydrous DMF or dichloromethane minimizes side reactions during coupling steps .
- Catalyst Optimization : Substoichiometric cesium carbonate (Cs₂CO₃) improves amidation efficiency .
- Purification Strategies : Gradient elution in preparative HPLC (e.g., 10–90% acetonitrile in water) enhances resolution of polar byproducts .
- Yield Monitoring : Track intermediates via TLC or inline UV spectroscopy during reflux to terminate reactions at optimal conversion points .
What strategies mitigate off-target effects in sirtuin modulation studies?
Advanced Research Question
Methodological Answer:
- Selectivity Profiling : Perform kinome-wide screening (e.g., using kinase inhibitor panels) to identify off-target interactions .
- Structural Modifications : Introduce substituents at the benzamide or thiazolo-pyridine moieties to enhance SIRT1/2 specificity. For example, methoxy groups at positions 2 and 3 on the benzamide improve binding affinity .
- Cell-Based Counter-Screens : Validate selectivity in SIRT1/2 knockout cell lines using qPCR or Western blotting to assess downstream effects (e.g., p53 acetylation) .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the thiazolo-pyridine ring (e.g., bromine substitution at position 5) or benzamide substituents (e.g., replacing methoxy with ethoxy) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with SIRT1’s catalytic domain (PDB ID: 4I5I). Focus on hydrogen bonding with Glu230 and hydrophobic contacts with Phe297 .
- Biological Testing : Measure IC₅₀ values in enzymatic assays and correlate with logP values to assess permeability-activity relationships .
What in vivo models are appropriate for studying this compound’s therapeutic potential?
Advanced Research Question
Methodological Answer:
- Metabolic Disease Models : Use high-fat diet-induced obese mice to evaluate effects on glucose tolerance (oral glucose tolerance tests) and lipid metabolism (serum triglyceride assays) .
- Cancer Xenografts : Administer the compound in nude mice with SIRT1-overexpressing tumors (e.g., HCT116 colon cancer) and monitor tumor growth via caliper measurements and PET imaging .
- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma and tissue samples to determine bioavailability and half-life .
How to address discrepancies in reported biological activities across studies?
Advanced Research Question
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., identical NAD⁺ concentrations in sirtuin assays) to minimize variability .
- Control Compounds : Include reference sirtuin inhibitors (e.g., EX-527 for SIRT1) to calibrate activity measurements .
- Meta-Analysis : Compare datasets using tools like PRISM to identify confounding factors (e.g., cell line-specific expression of sirtuin isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
